2-Chloro-5-(4-chlorophenyl)-1,3-oxazole
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Overview
Description
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms, one on the oxazole ring and the other on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
Scientific Research Applications
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms can enhance the compound’s binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Another compound with notable antibacterial activity.
Uniqueness
2-Chloro-5-(4-chlorophenyl)-1,3-oxazole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazole ring and the chlorophenyl group provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C9H5Cl2NO |
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Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H |
InChI Key |
MOVMGVXNCFKJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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